N,N-dimethyl-4-[4-phenyl-5-(thiophen-2-yl)-1H-imidazol-2-yl]aniline
Description
N,N-DIMETHYL-4-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]ANILINE is a complex organic compound that features a unique structure combining aniline, imidazole, and thiophene moieties
Properties
Molecular Formula |
C21H19N3S |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C21H19N3S/c1-24(2)17-12-10-16(11-13-17)21-22-19(15-7-4-3-5-8-15)20(23-21)18-9-6-14-25-18/h3-14H,1-2H3,(H,22,23) |
InChI Key |
ICAYWZVOQUDCDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]ANILINE typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of appropriate precursors, followed by the introduction of the thiophene and phenyl groups. The final step involves the N,N-dimethylation of the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]ANILINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N,N-DIMETHYL-4-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]ANILINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]ANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
Uniqueness
N,N-DIMETHYL-4-[5-PHENYL-4-(THIOPHEN-2-YL)-1H-IMIDAZOL-2-YL]ANILINE is unique due to its combination of aniline, imidazole, and thiophene moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
